ethyl 4-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate
Description
Ethyl 4-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate is a tetrazole-based compound featuring a 2-methylphenyl substituent on the tetrazole ring, an acetyl linker, and an ethyl benzoate ester group.
Properties
IUPAC Name |
ethyl 4-[[2-[5-(2-methylphenyl)tetrazol-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-3-27-19(26)14-8-10-15(11-9-14)20-17(25)12-24-22-18(21-23-24)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQUVMAZPLWNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155421 | |
| Record name | Ethyl 4-[[2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447411-93-0 | |
| Record name | Ethyl 4-[[2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447411-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[[2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H19N5O3
- CAS Number : 447411-93-0
- Molecular Weight : 365.39 g/mol
- InChI : InChI=1S/C19H19N5O3/c1-2-27-19(26)14-6-10-16(11-7-14)21-17(25)12-24-22-18(23)15-3-8-13(20)9-4-15/h3-11H,2,12H2,1H3,(H,21,25)
The compound features a tetrazole ring, which is known for its diverse biological activities, and an ethyl ester functional group that may influence its solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds containing tetrazole moieties often exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 15 |
The compound demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The tetrazole ring can mimic carboxylic acid groups, allowing it to interact with enzyme active sites.
- Membrane Disruption : The hydrophobic nature of the benzoate portion may facilitate interaction with bacterial membranes, leading to increased permeability and cell lysis.
- Targeting Specific Pathways : The compound may influence specific biochemical pathways involved in bacterial growth and replication.
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various tetrazole derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant antibacterial properties against multi-drug resistant strains .
Another research effort focused on the anti-inflammatory potential of tetrazole derivatives. This compound was shown to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituents on the tetrazole ring, linker groups, and ester/amide functionalities. Key comparisons include:
Key Observations :
- Bioactivity: Tetrazole derivatives with electron-withdrawing groups (e.g., benzoxazole in ) show antibacterial and anti-inflammatory activities. The target compound’s acetyl-amino group may modulate receptor binding compared to ester-linked analogues ().
- Synthetic Complexity : The target compound’s synthesis likely parallels methods in and , which use Na₂S₂O₅ or sodium azide for heterocycle formation, but requires precise acetylation steps.
Pharmacological Activity
While specific data for the target compound are absent, structurally related tetrazole and benzimidazole derivatives exhibit diverse activities:
- Antimicrobial : Tetrazole-benzoxazole hybrids () inhibit bacterial growth (MIC: 8–32 µg/mL against S. aureus).
- Anti-inflammatory : Ethyl benzoate derivatives () reduce COX-2 expression by 40–60% in vitro.
- Metabolic Stability : Tetrazoles resist enzymatic degradation better than carboxylic acids, as seen in analogues like , which showed 80% stability in hepatic microsomes.
Physicochemical and Spectroscopic Properties
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